molecular formula C10H8N2O3 B13035540 N-(2,3-Dioxoindolin-6-yl)acetamide

N-(2,3-Dioxoindolin-6-yl)acetamide

Cat. No.: B13035540
M. Wt: 204.18 g/mol
InChI Key: KHYHYZAEKVAECQ-UHFFFAOYSA-N
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Description

N-(2,3-Dioxoindolin-6-yl)acetamide is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . . This compound is characterized by the presence of an indole ring system with two keto groups at positions 2 and 3, and an acetamide group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dioxoindolin-6-yl)acetamide typically involves the reaction of isatin (1H-indole-2,3-dione) with acetamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dioxoindolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or methanol, and under controlled temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(2,3-Dioxoindolin-6-yl)acetic acid, while reduction can produce N-(2,3-Dihydroxyindolin-6-yl)acetamide .

Mechanism of Action

The mechanism of action of N-(2,3-Dioxoindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

N-(2,3-Dioxoindolin-6-yl)acetamide is similar to other indole derivatives, such as isatin and its analogs. it is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Similar compounds include:

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

N-(2,3-dioxo-1H-indol-6-yl)acetamide

InChI

InChI=1S/C10H8N2O3/c1-5(13)11-6-2-3-7-8(4-6)12-10(15)9(7)14/h2-4H,1H3,(H,11,13)(H,12,14,15)

InChI Key

KHYHYZAEKVAECQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C(=O)N2

Origin of Product

United States

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